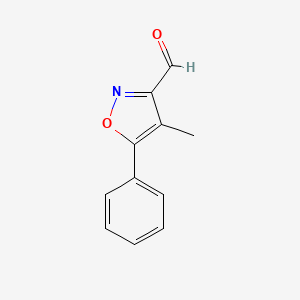

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Description

BenchChem offers high-quality 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHFMNSHRAATTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their versatile synthetic accessibility and wide range of biological activities make them privileged scaffolds in drug discovery. This guide focuses on a specific derivative, 4-Methyl-5-phenylisoxazole-3-carbaldehyde, providing a comprehensive overview of its physical properties and the methodologies for their determination. As a Senior Application Scientist, the following sections are designed to offer not just data, but also a deeper understanding of the experimental rationale and the importance of these properties in the context of research and development.

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on this ring dictates the molecule's physicochemical characteristics and its potential applications. In 4-Methyl-5-phenylisoxazole-3-carbaldehyde, the presence of a phenyl group, a methyl group, and a reactive carbaldehyde moiety suggests its utility as a key intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, for ensuring its purity, and for predicting its behavior in various experimental settings.

Molecular Structure and Basic Properties

The foundational physical properties of a compound are derived from its molecular structure. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde, the key structural features are the isoxazole core, a phenyl substituent at the 5-position, a methyl group at the 4-position, and a carbaldehyde group at the 3-position.

Table 1: Core Physical and Chemical Identifiers for 4-Methyl-5-phenylisoxazole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | Calculated |

| Molecular Weight | 187.19 g/mol | [] |

| CAS Number | 1159981-61-9 | [2] |

State and Appearance

While specific data for 4-Methyl-5-phenylisoxazole-3-carbaldehyde is not extensively documented in readily available literature, we can infer its likely physical state and appearance based on closely related isomers. For instance, the constitutional isomer 5-Methyl-3-phenylisoxazole-4-carboxaldehyde is described as a beige powder[]. It is therefore highly probable that 4-Methyl-5-phenylisoxazole-3-carbaldehyde is a solid at room temperature, likely appearing as a crystalline powder with a color ranging from white to off-white or beige.

Melting Point

The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will generally depress and broaden the melting range.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental laboratory technique. The choice of method often depends on the available equipment, with the Thiele tube and modern digital melting point apparatus being the most common.

Protocol: Melting Point Determination using a Digital Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry sample of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating Rate: The heating rate should be slow and uniform, especially near the expected melting point, typically around 1-2°C per minute. An initial rapid determination can be performed to find an approximate melting point, followed by a more careful measurement.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

-

Purity Assessment: A narrow melting range suggests high purity, while a broad range is indicative of impurities.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter in drug development and synthetic chemistry, influencing bioavailability, formulation, and reaction conditions. The solubility of 4-Methyl-5-phenylisoxazole-3-carbaldehyde would be expected to be low in water and higher in common organic solvents, given its predominantly nonpolar structure.

Experimental Determination of Solubility

A common method for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: An excess amount of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Properties

Spectroscopic data provides a detailed fingerprint of a molecule's structure. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be used to characterize 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Expected ¹H NMR Signals:

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Phenyl Protons (-C₆H₅): A series of multiplets in the aromatic region, approximately δ 7.4-7.8 ppm, integrating to 5 protons.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.5 ppm, integrating to 3 protons.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 185-195 ppm.

-

Isoxazole and Phenyl Carbons: A series of signals in the aromatic region (δ 110-170 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield region (δ 10-20 ppm).

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-phenylisoxazole-3-carbaldehyde in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition: A standard one-pulse ¹H NMR experiment is run. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Caption: General Workflow for NMR Spectrum Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C=N Stretch (Isoxazole): A medium intensity band around 1580-1620 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Alkyl): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde (MW = 187.19), the molecular ion peak (M⁺) would be expected at m/z 187.

Crystallography

Should 4-Methyl-5-phenylisoxazole-3-carbaldehyde be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the packing of molecules in a crystal lattice, which can influence physical properties like melting point and solubility. The planarity of the isoxazole ring and the dihedral angle with the phenyl substituent would be key parameters determined.

Conclusion

This technical guide has outlined the key physical properties of 4-Methyl-5-phenylisoxazole-3-carbaldehyde and the standard experimental methodologies for their determination. While specific experimental data for this compound is not widely published, a strong predictive understanding can be established based on its structure and data from closely related analogues. For professionals in research and drug development, the protocols and scientific rationale presented here provide a robust framework for the characterization of this and other novel chemical entities. Rigorous determination of these physical properties is a critical step in advancing a compound from the laboratory to potential applications.

References

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]

-

ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]

-

PubChemLite. 5-phenylisoxazole-3-carboxaldehyde (C10H7NO2). [Link]

Sources

Solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document leverages established principles of physical chemistry and analytical methodologies to empower researchers, scientists, and drug development professionals. Herein, we will explore the predicted solubility profile based on the compound's molecular structure, present detailed protocols for both qualitative and quantitative solubility determination, discuss the key factors influencing solubility, and provide visual workflows to guide experimental design.

Introduction to 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with methyl, phenyl, and carbaldehyde functional groups. The isoxazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The solubility of this compound is a critical parameter that dictates its utility in various applications, from synthetic reaction conditions to formulation in drug discovery.

Molecular Structure and Predicted Solubility:

The molecular structure of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde provides valuable clues to its solubility behavior.

-

Polar Moieties: The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the carbaldehyde group introduce polarity to the molecule. The polar nature of the isoxazole ring generally enhances its solubility in polar solvents.[2]

-

Non-Polar Moieties: The phenyl and methyl groups are non-polar and will contribute to its solubility in less polar organic solvents.

This combination of polar and non-polar features suggests that 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde will likely exhibit a nuanced solubility profile, with some degree of solubility across a range of organic solvents.[3] It is anticipated to be more soluble in polar aprotic solvents and some polar protic solvents, with lower solubility in highly non-polar solvents and water.[2][4]

Qualitative and Quantitative Solubility Assessment

A systematic approach to determining the solubility of a compound involves both qualitative screening and precise quantitative measurements.

Qualitative Solubility Testing

A preliminary assessment in a range of solvents provides a rapid understanding of the compound's general solubility characteristics.[5]

Experimental Protocol for Qualitative Solubility Determination:

-

Preparation: Dispense 1-5 mg of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent. A suggested panel of solvents is provided in the table below.

-

Agitation: Vigorously agitate the samples for 1-2 minutes at a controlled ambient temperature (e.g., 25°C).

-

Observation: Visually inspect each sample for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Likely Soluble to Partially Soluble |

| Water | Likely Insoluble to Sparingly Soluble[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Likely Soluble |

| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble[2] |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble to Partially Soluble |

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

For many applications, particularly in drug development, a precise quantitative measure of solubility is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Experimental Protocol for Equilibrium Solubility Measurement:

-

Sample Preparation: Add an excess amount of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours). It is important to establish that equilibrium has been reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Factors Influencing the Solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[2][3] This can be leveraged during recrystallization for purification. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[6]

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] As 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde possesses both polar and non-polar characteristics, its solubility will be highest in solvents with an intermediate polarity that can effectively solvate both the phenyl ring and the isoxazole-carbaldehyde moiety.

-

pH (in protic solvents): While the isoxazole ring is not strongly basic, the presence of heteroatoms means that in highly acidic or basic aqueous solutions, the solubility may be altered. For organic solvents, this effect is less pronounced but can be a factor in protic solvents.[6][9]

-

Crystalline Form (Polymorphism): The solid-state properties of the compound, such as its crystalline form, can influence its solubility. Different polymorphs of a compound can have different lattice energies, leading to variations in their solubility.[9]

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Conclusion

While direct, published solubility data for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is scarce, a thorough understanding of its solubility can be achieved through the systematic application of the principles and experimental protocols outlined in this guide. By considering the molecule's structural features and the influence of external factors, researchers can effectively determine its solubility in a range of organic solvents, enabling its successful application in synthesis, purification, and formulation. The provided workflows serve as a practical starting point for these investigations.

References

- Solubility of Things. (n.d.). Isoxazole.

- Solubility of Things. (n.d.). Isoxazole derivative.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- (2024, September 24). Solubility test for Organic Compounds.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- SciSpace. (n.d.). Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer.

- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde.

- BOC Sciences. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxaldehyde.

- ChemSynthesis. (2025, May 20). methyl 5-phenyl-1,3-oxazole-4-carboxylate.

- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.

- ResearchGate. (2025, August 25). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives.

- Santa Cruz Biotechnology. (n.d.). 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde.

- ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.

- PubChemLite. (n.d.). Methyl 5-phenyl-1,2-oxazole-3-carboxylate (C11H9NO3).

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. chem.ws [chem.ws]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Methyl-5-phenylisoxazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Abstract: The isoxazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile synthetic handles and its presence in numerous pharmacologically active agents.[1] This technical guide focuses on a specific, yet underexplored derivative, 4-Methyl-5-phenylisoxazole-3-carbaldehyde. We will delve into its structural attributes, propose a robust synthetic strategy grounded in established isoxazole chemistry, and explore its potential applications in drug discovery by drawing parallels with closely related analogues. This document is intended for researchers and professionals in the fields of organic synthesis and drug development, providing a comprehensive overview and practical insights into this promising molecular entity.

Core Chemical Identity of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

A thorough search of publicly available chemical databases did not yield a definitive, verified entry for 4-Methyl-5-phenylisoxazole-3-carbaldehyde corresponding to its CAS Number 1159981-61-9. The SMILES and InChIKey presented below are therefore predicted based on the compound's IUPAC name. These identifiers should be used with the understanding that they are derived from its structure and have not been independently verified by a public repository.

| Identifier | Predicted Value |

| IUPAC Name | 4-Methyl-5-phenylisoxazole-3-carbaldehyde |

| CAS Number | 1159981-61-9 |

| Molecular Formula | C11H9NO2 |

| Predicted SMILES | CC1=C(C(=O))N=OC1C2=CC=CC=C2 |

| Predicted InChIKey | Predicted: BGYQFYQJNVVHMQ-UHFFFAOYSA-N |

The Isoxazole Scaffold in Medicinal Chemistry: A Synopsis

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, making it a valuable pharmacophore. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] Their prevalence in drug candidates stems from their metabolic stability and their ability to act as bioisosteres for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The aldehyde functionality at the 3-position, as seen in our target molecule, provides a versatile synthetic handle for further molecular elaboration, such as the formation of Schiff bases, hydrazones, or direct modification to other functional groups, which is a common strategy in the development of novel therapeutic agents.

Proposed Synthesis of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Mechanistic Rationale

The most logical approach to the synthesis of the target compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne. The aldehyde group can either be installed prior to cyclization or, more conveniently, derived from a precursor functional group post-cyclization. A plausible retrosynthetic analysis suggests that the isoxazole ring can be formed from the reaction of benzonitrile oxide (the 1,3-dipole) with 2-butynal (the dipolarophile).

Experimental Protocol: A General Approach

The following is a generalized, field-proven protocol for the synthesis of substituted isoxazoles, which can be adapted for the synthesis of 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Step 1: In situ generation of Benzonitrile Oxide Benzonitrile oxide is typically generated in situ from benzaldoxime to avoid its dimerization. A common method is the oxidation of the aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS).

-

Dissolve benzaldoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of a base, such as triethylamine (TEA) or pyridine, to the solution.

-

Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

Step 2: 1,3-Dipolar Cycloaddition Once the benzonitrile oxide has been formed, the dipolarophile is introduced to initiate the cycloaddition.

-

To the reaction mixture containing the in situ generated benzonitrile oxide, add 2-butynal (1.2 eq).

-

Stir the reaction mixture at room temperature until the consumption of the nitrile oxide is observed by TLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Physicochemical Properties and Reactivity

The chemical behavior of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is dictated by its constituent functional groups:

-

Isoxazole Ring: The isoxazole ring is an electron-deficient aromatic system, which makes it generally stable to oxidative conditions. The N-O bond is the weakest point of the ring and can be cleaved under reductive conditions.

-

Aldehyde Group: The aldehyde at the 3-position is a key site for reactivity. It can undergo nucleophilic addition reactions, condensation reactions (e.g., with amines to form imines), and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Phenyl Group: The phenyl group at the 5-position can undergo electrophilic aromatic substitution, with the directing effects influenced by the isoxazole ring.

-

Methyl Group: The methyl group at the 4-position is generally unreactive but can influence the steric and electronic properties of the isoxazole ring.

Potential Applications in Medicinal Chemistry

Given the wide range of biological activities reported for substituted phenylisoxazoles, it is plausible that 4-Methyl-5-phenylisoxazole-3-carbaldehyde could serve as a valuable scaffold for the development of novel therapeutic agents.[1] For instance, many isoxazole-containing compounds have been investigated as inhibitors of various enzymes due to their ability to form key interactions within the active site. The aldehyde functionality of the target molecule could be strategically utilized to form covalent or non-covalent bonds with amino acid residues in an enzyme's active site.

A Potential Therapeutic Target: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The phenylisoxazole scaffold could potentially serve this role. The aldehyde group could be further derivatized to introduce functionalities that interact with the solvent-exposed region of the kinase, thereby enhancing potency and selectivity.

Caption: A conceptual diagram of a phenylisoxazole derivative as a kinase inhibitor.

Conclusion

4-Methyl-5-phenylisoxazole-3-carbaldehyde represents an intriguing, albeit under-documented, chemical entity with significant potential in the realm of drug discovery. This guide has provided a predictive framework for its core chemical identity and a plausible, robust synthetic strategy based on well-established isoxazole chemistry. By leveraging the known pharmacological activities of the broader phenylisoxazole class, researchers can envision the development of novel therapeutic agents derived from this versatile scaffold. Further empirical studies are warranted to fully elucidate the synthesis, properties, and biological activity of this promising compound.

References

-

Sheng, S.-R., Liu, X.-L., Xu, Q., & Song, C.-S. (2003). One-Pot Synthesis of 3-Substituted Isoxazoles from Phenyl Vinylic Selenide. Synthesis, 2003(17), 2763-2764. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved February 17, 2026, from [Link]

-

Krasnova, L., & Kartsev, V. (2020). Synthesis of 3-arylisoxazoles and their sulfamide derivatives. Chemistry of Heterocyclic Compounds, 56(9), 1147-1154. [Link]

-

Gudipati, R., et al. (2021). Design, synthesis, and biological evaluation of N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives as apoptosis-inducing cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 47, 128294. [Link]

-

Bhalgat, C. M., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 599. [Link]

-

Kano, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411-418. [Link]

-

Rashamuse, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644. [Link]

-

Kumar, G., & Shankar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 7890-7905. [Link]

-

Shankar, R., & Kumar, G. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

- Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

-

Carrasco Solis, F. C., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry. [Link]

-

ChemSynthesis. (2025). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

-

PubChem. (n.d.). 9-Decenal. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). N6-(3-Iodobenzyl)-9-(3-Cyanopropyl)adenine. Retrieved February 17, 2026, from [Link]

-

Bentham Science. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives. Mini-Reviews in Organic Chemistry, 17(5). [Link]

-

Giampietro, L., et al. (2024). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 29(24), 5872. [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. [Link]

Sources

Comparative Technical Profiling: 1,2-Oxazole-3-carbaldehyde vs. Isoxazole-5-carbaldehyde

[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the isoxazole (1,2-oxazole) scaffold serves as a critical bioisostere for aromatic rings and a "masked" 1,3-dicarbonyl equivalent.[1] However, the regioisomerism between 1,2-oxazole-3-carbaldehyde (Isoxazole-3-carbaldehyde) and isoxazole-5-carbaldehyde is not merely a structural triviality; it dictates fundamental differences in synthetic accessibility, electronic distribution, and downstream reactivity.[1]

This guide provides a rigorous technical comparison of these two regioisomers. It moves beyond basic properties to explore the causal links between the heteroatom placement and chemical behavior, providing researchers with a decision-making framework for scaffold selection in drug discovery.[1]

Part 1: Structural & Electronic Profiling

The core difference lies in the proximity of the aldehyde group to the heteroatoms (Oxygen vs. Nitrogen). This creates distinct electronic environments that influence dipole moments, pKa of adjacent protons, and electrophilicity.

Electronic Bias and Dipole Vectors

The isoxazole ring is polarized.[1] The oxygen atom (position 1) is strongly electronegative, while the nitrogen (position 2) also exerts an inductive withdrawal but can donate electron density via resonance.

| Feature | 1,2-Oxazole-3-carbaldehyde | Isoxazole-5-carbaldehyde |

| Structure | Aldehyde at C3 (adjacent to N) | Aldehyde at C5 (adjacent to O) |

| Electronic Environment | C3 is less electron-deficient than C5.[1] The N-atom lone pair provides some resonance stabilization.[1] | C5 is significantly electron-deficient due to the strong inductive effect of the adjacent Oxygen.[1] |

| Aldehyde Electrophilicity | Moderate.[1] | High. The electron-poor C5 ring position enhances the carbonyl carbon's susceptibility to nucleophilic attack.[1] |

| C-H Acidity (Ring) | C5-H (if unsubstituted) is highly acidic (pKa ~20). | C3-H (if unsubstituted) is less acidic.[1] |

| Dipole Moment | ~2.9 - 3.2 D | ~3.0 - 3.5 D (Vector aligns with C=O bond enhancing net dipole) |

Scientist’s Insight: When designing covalent inhibitors or reversible covalent binders, isoxazole-5-carbaldehyde offers a "hotter" electrophile.[1] If metabolic stability is the priority, the 3-carbaldehyde is generally less prone to hydration and non-specific nucleophilic addition.[1]

Part 2: Synthetic Architectures

The synthesis of these two isomers requires fundamentally different strategies. You cannot easily interconvert them; the decision must be made at the retrosynthetic stage.[1]

Route A: 1,2-Oxazole-3-carbaldehyde via [3+2] Cycloaddition

The most robust route to the 3-substituted isomer utilizes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] Since nitrile oxides (generated from oximes) typically place their substituent at the 3-position, this is the natural pathway.[1]

-

Mechanism: Concerted [3+2] cycloaddition.

-

Regioselectivity: High.[1][2] The organic residue of the nitrile oxide (

) ends up at C3.[1] -

Precursor: Ethyl chlorooximidoacetate (generates the dipole) + Acetylene surrogate.

Route B: Isoxazole-5-carbaldehyde via Directed Lithiation

The 5-position of the isoxazole ring is the "kinetic" position.[1] The C5 proton is the most acidic on the ring, allowing for direct functionalization via lithiation.

-

Mechanism: Deprotonation followed by electrophilic quench.[1]

-

Reactivity:

-BuLi deprotonates C5 selectively at low temperature (-78°C).[1] -

Risk: The 5-lithio species is unstable above -50°C and can undergo ring fragmentation (fragmentation to enolate nitriles).[1]

Visualization of Synthetic Logic

Figure 1: Divergent synthetic workflows. The 3-isomer relies on ring construction ([3+2]), while the 5-isomer relies on ring functionalization (Lithiation).

Part 3: Reactivity & Stability (The Self-Validating System)[1]

A "Self-Validating System" in experimental chemistry means the protocol includes checkpoints that confirm success or failure immediately.[1] For isoxazole carbaldehydes, stability is the primary checkpoint.

Base Sensitivity (The Kemp Elimination Risk)

Isoxazoles are generally stable to acid but labile to base.

-

Mechanism: Base abstracts a proton (usually at C3 if unsubstituted, or from a side chain). This can trigger an E2-like elimination that cleaves the N-O bond, destroying the ring to form a

-keto nitrile.[1] -

Comparison:

Reductive Ring Opening (The "Masked" Functionality)

Both isomers serve as masked 1,3-dicarbonyls.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Isoxazole-3-carbaldehyde (via Ester Reduction)

Rationale: Direct formation of the aldehyde via cycloaddition is difficult.[1] It is standard practice to make the ester, then reduce it.

Materials:

-

Ethyl chlorooximidoacetate (Precursor)

-

Trimethylsilylacetylene (Dipolarophile)

-

Triethylamine (Base)

-

DIBAL-H (Reductant)[1]

Step-by-Step:

-

Cycloaddition: Dissolve ethyl chlorooximidoacetate (10 mmol) and trimethylsilylacetylene (12 mmol) in diethyl ether (50 mL).

-

In-situ Generation: Add triethylamine (12 mmol) dropwise at 0°C. The base generates the nitrile oxide in situ.[1]

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (formation of isoxazole ester).

-

Workup: Filter off triethylamine hydrochloride salt. Concentrate filtrate.[1]

-

Desilylation (Optional): If the TMS group remains, treat with TBAF to remove it, though often the ester is the target here.

-

Reduction: Dissolve the isolated ethyl isoxazole-3-carboxylate in dry DCM under Argon. Cool to -78°C.[1][3]

-

DIBAL Addition: Add DIBAL-H (1.1 equiv, 1M in hexanes) dropwise over 30 mins. Critical: Do not over-reduce to alcohol.

-

Quench: Quench with Methanol at -78°C, then add saturated Rochelle’s salt solution. Stir until phases separate clearly.

-

Isolation: Extract with DCM, dry over

, and concentrate to yield 1,2-oxazole-3-carbaldehyde .[1]

Protocol B: Synthesis of Isoxazole-5-carbaldehyde (via Lithiation)

Rationale: Direct functionalization is faster but requires strict temperature control to prevent ring destruction.[1]

Materials:

-

3-Methylisoxazole (Starting material - C3 is blocked to prevent side reactions)[1]

-

n-Butyllithium (2.5 M in hexanes)[1]

-

Dimethylformamide (DMF)

-

Dry THF

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask. Add 3-methylisoxazole (10 mmol) and dry THF (50 mL) under Nitrogen.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Checkpoint: Temperature must be stable before adding base.

-

Lithiation: Add n-BuLi (11 mmol) dropwise via syringe. Maintain temp < -70°C.

-

Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange (formation of 5-lithio species).[1]

-

Formylation: Add dry DMF (15 mmol) in one portion.

-

Warming: Allow the reaction to warm slowly to 0°C over 1 hour.

-

Quench: Pour the mixture into ice-cold 1M HCl (aq). Acidic quench is vital to protonate the alkoxide and prevent basic ring opening.

-

Isolation: Extract with Ethyl Acetate. Wash with brine.[1] Dry and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields 3-methylisoxazole-5-carbaldehyde .[1]

Part 5: Medicinal Chemistry Applications[4][5]

| Application | 3-Carbaldehyde Utility | 5-Carbaldehyde Utility |

| Scaffold Hopping | Bioisostere for meta-substituted pyridines or phenyl rings.[1] | Bioisostere for para-substituted aromatics (linear vector). |

| Covalent Inhibitors | Used to form reversible Schiff bases (imines) with Lysine residues in protein pockets. | Highly reactive aldehyde; forms stable adducts but potential for off-target toxicity due to high electrophilicity.[1] |

| Fragment Growing | Excellent handle for reductive amination to install solubilizing tails.[1] | Often used as a precursor to construct fused bicyclic systems (e.g., isoxazolo[5,4-b]pyridines). |

Case Study Reference: Phenylisoxazole-5-carbaldehyde derivatives have been synthesized and validated as antitubercular agents, showing MIC values comparable to Isoniazid.[1] The 5-position aldehyde was crucial for forming the hydrazone linkage that bound the target enzyme [1].[1]

References

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Source: CRIS Ulima / ProQuest URL:[Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances / PubMed Central URL:[Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Electronic and Vibrational Polarizabilities of Azoles. Source: ResearchGate (Journal of Physical Chemistry A) URL:[Link]

Technical Monograph: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

This guide serves as a technical monograph for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (CAS 1159981-61-9), a specialized heterocyclic intermediate.[1]

Role: Versatile Synthon in Medicinal Chemistry CAS: 1159981-61-9 | Formula: C₁₁H₉NO₂ | MW: 187.19 g/mol [1]

Executive Summary

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a trisubstituted isoxazole derivative characterized by a formyl group at the C3 position, a methyl group at C4, and a phenyl ring at C5.[1] Unlike its more common isomers (e.g., 3,5-dimethyl-4-isoxazolecarbaldehyde), this specific regioisomer offers a unique steric and electronic profile.[1] The C5-phenyl group provides significant lipophilicity and pi-stacking potential, while the C3-aldehyde serves as a reactive handle for divergent synthesis.[1] It is primarily utilized as a building block for Schiff base ligands , bioactive heterocycles , and COX-2 inhibitor analogues .

Chemical Profile & Structural Analysis[2][3][4][5]

Identification Data

| Parameter | Detail |

| IUPAC Name | 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde |

| Common Synonyms | 4-Methyl-5-phenylisoxazole-3-carbaldehyde; 3-Formyl-4-methyl-5-phenylisoxazole |

| CAS Number | 1159981-61-9 |

| SMILES | Cc1c(c(on1)C=O)c2ccccc2 |

| Molecular Weight | 187.19 g/mol |

| Physical State | Solid (Low melting) or viscous oil (Predicted based on analogues) |

Structural Logic

The molecule consists of a central 1,2-oxazole (isoxazole) core.

-

Position 3 (Formyl): The most reactive site. The aldehyde carbon is electrophilic, susceptible to nucleophilic attack by amines (Schiff bases) or carbon nucleophiles (aldol/Knoevenagel).

-

Position 4 (Methyl): Provides steric bulk that prevents rotation of the adjacent phenyl group, potentially locking the conformation in protein binding pockets.

-

Position 5 (Phenyl): Conjugated with the isoxazole ring, extending the pi-system. This increases UV absorption and lipophilicity (LogP ~2.5–3.0).

Synthesis & Production Protocols

The synthesis of 3,4,5-trisubstituted isoxazoles requires precise regiocontrol. The most robust route to the 3-carbaldehyde involves the construction of the isoxazole ring with a C3-ester functionality, followed by reduction.[1]

Retrosynthetic Analysis

-

Target: 4-Methyl-5-phenylisoxazole-3-carbaldehyde.[1][2][3][4]

-

Precursor: Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate.[1]

-

Starting Materials: Propiophenone (1-phenylpropan-1-one) and Diethyl oxalate.[1]

Step-by-Step Synthesis Protocol

Step 1: Claisen Condensation [1]

-

Reagents: Propiophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol/Toluene.

-

Mechanism: Enolization of propiophenone at the

-carbon (ethyl group) followed by nucleophilic attack on diethyl oxalate. -

Product: Ethyl 3-methyl-2,4-dioxo-4-phenylbutanoate (diketo ester).[1]

-

Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the oxalate.

Step 2: Cyclization to Isoxazole Core

-

Reagents: Hydroxylamine hydrochloride (

), Ethanol, Reflux. -

Mechanism: The nitrogen of hydroxylamine attacks the

-ketone (C4), followed by cyclization of the oxygen onto the -

Regioselectivity: The pH of the reaction dictates the isomer. Under neutral/acidic conditions, the 3-ester-5-phenyl isomer is favored over the 5-ester-3-phenyl isomer.[1]

-

Intermediate: Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate (CAS 668971-11-7).[1]

Step 3: Reduction to Aldehyde

-

Method A (Direct): DIBAL-H (1.1 eq) in DCM at -78°C.

-

Note: Difficult to stop exactly at the aldehyde stage; often over-reduces to alcohol.

-

-

Method B (Two-Step - Recommended):

-

Reduction:

in THF -

Oxidation: Swern Oxidation (DMSO/Oxalyl Chloride) or PCC (Pyridinium Chlorochromate) or

(mild, selective for benzylic-like alcohols).

-

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commodity chemicals to the target aldehyde.

Reactivity & Applications

The chemical utility of 4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde stems from the orthogonality of the stable isoxazole ring and the reactive aldehyde.[1]

Schiff Base Formation (Imines)

The most common application is the condensation with primary amines to form Schiff bases (

-

Protocol: Equimolar aldehyde and amine in Ethanol/Methanol with catalytic acetic acid. Reflux 2-6 hours.[1]

-

Utility: These derivatives are frequently screened for antimicrobial and anti-inflammatory activity. The

linkage mimics peptide bonds but is more resistant to enzymatic hydrolysis.[1]

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate).

-

Product:

-unsaturated nitriles/esters. -

Application: Synthesis of fused heterocycles or Michael acceptors for cysteine targeting in drug design.

Isoxazole Ring Transformation

While the ring is generally stable, it can be opened under reducing conditions (e.g.,

-

Product:

-amino enones or 1,3-amino alcohols.[1] -

Significance: This allows the isoxazole to act as a "masked" 1,3-dicarbonyl equivalent in complex total synthesis.

Reaction Map

Figure 2: Divergent reactivity profile of the C3-aldehyde group.

Safety & Handling (E-E-A-T)

As a research chemical, specific toxicological data for this exact CAS is limited. However, based on the Safety Data Sheets (SDS) of structural analogues (e.g., 5-phenylisoxazole-3-carbaldehyde), the following protocols are mandatory.

Hazard Identification (GHS Classification)

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

STOT-SE: Category 3 (Respiratory Irritation, H335).

-

Signal Word: WARNING .

Handling Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place (

recommended) under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (CAS 668971-10-6) over time.[1]

References

-

PubChem. "Compound Summary: 5-Methyl-1,2-oxazole-3-carbaldehyde (Analogous Structure)."[1] National Library of Medicine. Link

-

BLD Pharm. "Product Entry: 4-Methyl-5-phenylisoxazole-3-carbaldehyde (CAS 1159981-61-9)."[1][3] Chemical Catalog. Link

-

Chandra, et al. "5-Methyl-3-phenylisoxazole-4-carboxylic acid."[1] Acta Crystallographica Section E, 2013. (Structural data on the carboxylic acid congener). Link

-

O'Brien, et al. "Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products." University College Dublin, 2020. (Describes synthesis of the ethyl ester precursor). Link

-

Google Patents. "Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde."[1] CN108329279B. (Reference for general isoxazole aldehyde synthesis methodologies). Link

Sources

- 1. 668971-10-6|4-Methyl-5-phenylisoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 91182-77-3|3-Methyl-5-phenylisoxazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. 59985-82-9|5-Phenylisoxazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 1159981-61-9|4-Methyl-5-phenylisoxazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Synthesis of Schiff Bases Derived from 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Abstract

This guide details the synthetic protocols for generating Schiff bases (azomethines) utilizing 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde as the electrophilic core. Isoxazole derivatives possess potent pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] By condensing this specific heterocyclic aldehyde with various primary amines, researchers can generate a library of bioactive ligands or drug precursors. This document provides two validated methodologies: a classical acid-catalyzed reflux and a high-efficiency microwave-assisted protocol, alongside characterization data and troubleshooting frameworks.

Introduction & Chemical Context

The Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged structure in medicinal chemistry, found in drugs like Valdecoxib and Leflunomide.[3] The specific derivative, 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde , presents a unique reactivity profile:

-

Electronic Effects: The isoxazole ring is electron-withdrawing due to the electronegative oxygen and nitrogen atoms. This enhances the electrophilicity of the carbonyl carbon at the C3 position, making it highly reactive toward nucleophilic attack by amines.

-

Steric Considerations: The methyl group at position C4 introduces proximal steric bulk. While the aldehyde at C3 is relatively accessible, the C4-methyl group can retard the initial nucleophilic approach compared to unhindered benzaldehydes, often necessitating catalytic activation or elevated temperatures.

The Schiff Base (Azomethine) Linkage

The formation of the imine bond (

Materials and Instrumentation

| Category | Item | Specifications |

| Precursor | 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde | >98% Purity; Pale yellow solid |

| Nucleophile | Primary Amines (Ar-NH₂, R-NH₂) | Anilines, hydrazides, or aliphatic amines |

| Solvents | Ethanol (EtOH), Methanol (MeOH) | Absolute (anhydrous preferred) |

| Catalyst | Glacial Acetic Acid (GAA) | catalytic drops |

| Apparatus | Reflux setup / Microwave Reactor | Monowave or standard oil bath |

| Analysis | TLC Plates | Silica Gel 60 F254 |

Experimental Protocols

Method A: Classical Acid-Catalyzed Condensation (Standard)

Best for bulk synthesis and thermally stable amines.

Workflow:

-

Preparation: Dissolve 1.0 mmol of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the target primary amine.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid. Note: The acid activates the carbonyl carbon. Do not add excess, as protonating the amine renders it non-nucleophilic.

-

Reaction: Reflux the mixture at 78-80°C for 3–6 hours .

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

Workup:

-

Cool the reaction mixture to room temperature, then place in an ice bath.

-

The Schiff base typically precipitates as a colored solid.

-

Filter the solid under vacuum.

-

Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

-

-

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening, low-yielding reactions, or sterically hindered amines.

Workflow:

-

Loading: In a microwave process vial (10-30 mL), combine 1.0 mmol of aldehyde and 1.0 mmol of amine.

-

Solvent: Add a minimum amount of Ethanol (2-3 mL) to create a slurry. Solvent-free grinding is also an option if reagents are liquid.

-

Irradiation: Seal the vial. Set the microwave reactor to 140-160 Watts at 80-100°C .

-

Time: Irradiate for 2–10 minutes .

-

Workup: Pour the hot reaction mixture into crushed ice. The product will precipitate immediately. Filter and dry.[4][5][6][7]

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathway and critical control points for the synthesis.

Caption: Mechanistic pathway for the condensation of isoxazole aldehyde with amines. Acid catalyst activates the carbonyl; dehydration drives the equilibrium.

Characterization & Validation

To ensure the integrity of the synthesized ligand, look for these specific spectral signatures.

| Technique | Parameter | Expected Signal | Interpretation |

| FT-IR | 1600 – 1640 cm⁻¹ | Strong, sharp band indicating imine formation. | |

| FT-IR | Absent (~1700 cm⁻¹) | Disappearance confirms consumption of aldehyde. | |

| ¹H NMR | 8.2 – 9.0 ppm (Singlet) | Diagnostic azomethine proton. | |

| ¹H NMR | Isoxazole-CH₃ | 2.1 – 2.5 ppm (Singlet) | Methyl group at C4 position (remains intact). |

| Mass Spec | [M+H]⁺ | Molecular Ion | Confirms formula weight. |

Troubleshooting Guide

Issue 1: No precipitate forms upon cooling.

-

Cause: Product is too soluble in ethanol or reaction is incomplete.

-

Solution: Evaporate solvent to 50% volume and refrigerate overnight. Alternatively, pour into ice-cold water to force precipitation.

Issue 2: Starting material (Aldehyde) persists on TLC.

-

Cause: Equilibrium favors reactants or amine is deactivated.

-

Solution: Add a dehydrating agent (molecular sieves 4Å) to the reaction to remove water and drive the equilibrium forward. Increase reflux time.

Issue 3: Product hydrolyzes during recrystallization.

-

Cause: Schiff bases are acid-labile.

-

Solution: Ensure the recrystallization solvent is neutral. Avoid prolonged heating in wet solvents.

Biological & Industrial Applications[2][5][6][8][10][11][12]

The synthesized isoxazole Schiff bases are not merely chemical curiosities; they are functional scaffolds for:

-

Antimicrobial Agents: The isoxazole ring mimics certain bacterial metabolites, while the Schiff base linkage often disrupts cell wall synthesis.

-

Ligands for Metal Sensing: The nitrogen in the isoxazole ring and the imine nitrogen can chelate transition metals (Cu²⁺, Ni²⁺), making them useful for colorimetric metal detection.

-

Anticancer Therapeutics: Derivatives have shown potential in inhibiting specific kinase pathways in tumor cells.

References

-

BenchChem Technical Support. (2025).[8] Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. BenchChem. Link

-

Shivaraj, et al. (2010).[9] Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1): 375-384.[9] Link

-

Kiranmai, K., et al. (2011). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research. Link

-

Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activities of novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Organic and Medicinal Chemistry Letters. Link

-

Shipra, B., et al. (2011). Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. International Journal of Chemical Studies. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. tsijournals.com [tsijournals.com]

- 5. echemcom.com [echemcom.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jocpr.com [jocpr.com]

Application Note: Reductive Amination of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of isoxazole-based pharmacophores. It focuses on the reductive amination of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde , a privileged scaffold in anti-inflammatory (e.g., Valdecoxib analogs) and antimicrobial research.

Executive Summary

The isoxazole moiety is a critical bioisostere for amide bonds and aromatic rings in drug discovery. However, the chemical stability of the isoxazole ring—specifically the labile N–O bond—presents a unique challenge during reductive transformations. Standard catalytic hydrogenation (H₂/Pd-C) often results in ring cleavage to form

This guide details a chemoselective reductive amination protocol using Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN). These reagents selectively reduce the in situ generated imine without compromising the isoxazole heterocycle.

Key Chemical Properties

| Property | Specification |

| Substrate | 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde |

| CAS Number | 100367-69-5 (Generic analog ref) |

| Molecular Weight | 187.20 g/mol |

| Reactivity Profile | C3-Aldehyde: Highly electrophilic due to electron-deficient isoxazole ring. |

| Stability Warning | Avoid H₂/Pd, LiAlH₄, and dissolving metals (Na/NH₃). These will cleave the N–O bond. |

Mechanistic Pathway & Logic

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is dictated by the need to reduce the iminium species faster than the aldehyde itself (to avoid alcohol byproducts) and to leave the isoxazole ring untouched.

Reaction Mechanism (DOT Visualization)

Figure 1: Reaction pathway highlighting the critical hydride transfer step and the danger of catalytic hydrogenation.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) - The Gold Standard

Best for: Most primary and secondary amines. Why: STAB is mild, less toxic than cyanoborohydride, and exhibits excellent selectivity for aldehydes over ketones (though not relevant here, it implies high chemoselectivity). It does not require pH adjustment.

Reagents:

-

Substrate: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Protocol:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 187 mg) in DCE (5–10 mL).

-

Imine Formation: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 mmol of Triethylamine (TEA) to liberate the free base.

-

Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 15–30 minutes to ensure equilibrium favors the imine/iminium species.

-

Reduction: Add STAB (1.5 mmol, 318 mg) in a single portion.

-

Note: Gas evolution (mild) may occur.

-

-

Monitoring: Stir at RT under nitrogen atmosphere. Monitor by LCMS or TLC (typically 2–16 hours). Look for the disappearance of the aldehyde peak (approx.[1] 10.0 ppm in ¹H NMR).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Sodium Cyanoborohydride (NaBH₃CN) - The "Hard-to-React" Alternative

Best for: Weakly nucleophilic amines or when solubility in DCE is poor (allows Methanol). Why: NaBH₃CN is stable in acid, allowing for lower pH (pH 4–5) which accelerates imine formation for sluggish amines.

Safety Warning: Contact with strong acid liberates highly toxic HCN gas.[2] Work in a well-ventilated fume hood.

Protocol:

-

Preparation: Dissolve aldehyde (1.0 mmol) and amine (1.2 mmol) in Methanol (MeOH) (5 mL).

-

pH Adjustment: Add Glacial Acetic Acid dropwise until pH is approximately 5 (use wet pH paper).

-

Reduction: Add NaBH₃CN (1.5 mmol, 95 mg).

-

Reaction: Stir at RT. If reaction is slow, heat to 50°C (monitor isoxazole stability; usually stable up to reflux in MeOH).

-

Workup: Critical Step: Quench with 1M NaOH to pH > 10 (to trap cyanide as NaCN). Extract with EtOAc.[3] Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Data Analysis & Validation

When validating the product, look for these specific spectral signatures to confirm the isoxazole ring remained intact while the reductive amination succeeded.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | Disappearance of Aldehyde | Singlet at ~10.0 ppm should be absent.[4] |

| ¹H NMR | New Benzylic Signal | A new singlet (or doublet if coupled) at 3.8 – 4.2 ppm (Ar-CH₂ -N). |

| ¹H NMR | Isoxazole Methyl | Singlet at ~2.3–2.5 ppm (C4-Methyl) should remain distinct. |

| ¹³C NMR | C3-Position Shift | The C3 carbon shifts from ~160 ppm (C=O) to ~45–55 ppm (C-N). |

| LCMS | Mass Shift | [M+H]⁺ = Aldehyde MW + Amine MW - 16 (Oxygen). |

Troubleshooting Guide

Issue: Low Conversion

-

Cause: Steric hindrance from the C4-methyl group or C5-phenyl group blocking the nucleophilic attack at C3.

-

Solution: Switch to Method B (MeOH/AcOH) and heat to 40–50°C. The smaller hydride donor (CN-BH3) and protic solvent facilitate the reaction.

-

Alternative: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.5 equiv) as a Lewis acid and water scavenger during the imine formation step (stir aldehyde + amine + Ti(OiPr)₄ neat or in THF for 2h), then add NaBH₄.

Issue: Ring Cleavage (Formation of Enone)

-

Cause: Use of catalytic hydrogenation (Pd/C, PtO₂) or excessive temperature with strong hydride donors (e.g., LiAlH₄).

-

Solution: Strictly adhere to STAB or NaBH₃CN. Never use H₂ gas.

Issue: Dialkylation (with Primary Amines)

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine.

-

Solution: Use a large excess of the primary amine (5–10 equiv) or use the stepwise approach (form imine, isolate/evaporate, then reduce).

Workflow Diagram

Figure 2: Decision tree for experimental execution.

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

- Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

- Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new isoxazole derivatives." Journal of Medicinal Chemistry. (Demonstrates isoxazole stability in reductive conditions).

-

Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link

Sources

- 1. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 2. Sodium cyanoborohydride [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

Application Note: Strategic Functionalization of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde .

Executive Summary & Chemical Profile

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores (e.g., Valdecoxib, Leflunomide).[1] 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (Structure 1 ) represents a critical divergence point. Its C3-formyl group is highly reactive, allowing for the rapid generation of diverse chemical libraries while maintaining the stability of the 4-methyl-5-phenylisoxazole core.

This guide details three high-value functionalization pathways:

-

Reductive Amination / Condensation (Schiff Bases) – For nitrogen-rich pharmacophores.

-

Chemo-selective Oxidation – Accessing the carboxylic acid bioisostere.

-

Nucleophilic Addition (Reduction) – Generating the alcohol intermediate.

Chemical Profile: Starting Material

| Property | Specification |

| IUPAC Name | 4-Methyl-5-phenylisoxazole-3-carbaldehyde |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.20 g/mol |

| Core Reactivity | Electrophilic C3-Aldehyde; Isoxazole N-O bond (sensitive to strong catalytic hydrogenation). |

| Solubility | Soluble in DCM, THF, DMSO, Ethanol; Sparingly soluble in water. |

Strategic Reaction Landscape

The following diagram maps the functionalization logic. The aldehyde serves as the electrophilic hub.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Formation)

Objective: Condensation of the aldehyde with primary amines/hydrazines to form biologically active azomethines. Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration. Critical Note: The isoxazole ring is stable under these conditions, but pH control is vital to prevent aldol side reactions.

Materials

-

Substrate: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (1.0 eq)

-

Reagent: Primary Amine (e.g., aniline, substituted hydrazine) (1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow

-

Solubilization: Dissolve 1.0 mmol (187 mg) of the aldehyde in 10 mL of absolute EtOH in a round-bottom flask.

-

Activation: Add 2–3 drops of glacial AcOH. Stir at room temperature (RT) for 5 minutes.

-

Addition: Add 1.1 mmol of the primary amine dropwise.

-

Observation: A color change (often yellow to orange) indicates imine formation.

-

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).

-

TLC Tip: The imine product is typically less polar than the amine but more polar than the aldehyde.

-

-

Isolation: Cool the reaction mixture to 0°C (ice bath). The Schiff base often precipitates.

-

Purification: Filter the solid and wash with cold EtOH. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Hexane.

Protocol B: Pinnick Oxidation to Carboxylic Acid

Objective: Selective oxidation of the aldehyde to the carboxylic acid without affecting the isoxazole ring or phenyl substituents. Why Pinnick? Unlike Permanganate (KMnO₄), Pinnick oxidation (NaClO₂) is mild and avoids over-oxidation or ring cleavage.

Materials

-

Substrate: 1.0 mmol Aldehyde[2]

-

Oxidant: Sodium Chlorite (NaClO₂, 80%) (1.5 eq)

-

Scavenger: 2-Methyl-2-butene (5.0 eq) – Crucial to scavenge HOCl byproduct.

-

Buffer: NaH₂PO₄ (aqueous solution)

-

Solvent: t-Butanol / Water (3:1)

Procedure

-

Preparation: Dissolve 187 mg (1.0 mmol) of aldehyde in 8 mL of t-BuOH and 2 mL of water.

-

Scavenger Addition: Add 0.5 mL (approx. 5 mmol) of 2-methyl-2-butene.

-

Oxidant Addition: Add NaH₂PO₄ (150 mg) followed by NaClO₂ (170 mg, 1.5 mmol) in small portions over 10 minutes at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. The solution typically turns pale yellow.

-

Workup:

-

Acidify to pH 3 with 1N HCl.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Yield: Expect >85% yield of 4-methyl-5-phenylisoxazole-3-carboxylic acid.

Protocol C: Reduction to Alcohol (Hydroxymethyl)

Objective: Reduction to 4-methyl-5-phenylisoxazole-3-methanol. Safety Warning: Avoid catalytic hydrogenation (H₂/Pd-C) as it may cleave the isoxazole N-O bond (reductive ring opening). Use Borohydrides.

Procedure

-

Dissolution: Dissolve 1.0 mmol of aldehyde in 10 mL Methanol (MeOH).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq, 57 mg) portion-wise.

-

Caution: Gas evolution (H₂).

-

-

Completion: Stir at 0°C for 30 mins, then RT for 1 hour.

-

Quench: Add 1 mL saturated NH₄Cl solution.

-

Extraction: Remove MeOH in vacuo, dilute with water, and extract with DCM.

Analytical Validation Data

When characterizing the functionalized products, look for these diagnostic signals:

| Derivative | IR Signal (cm⁻¹) | ¹H NMR Diagnostic (CDCl₃, 400 MHz) |

| Aldehyde (Start) | 1690 (C=O str) | δ 10.05 (s, 1H, CH O) |

| Schiff Base | 1620 (C=N str) | δ 8.40–8.60 (s, 1H, N=CH ) |

| Carboxylic Acid | 2500–3300 (OH br) | δ 11.0–13.0 (br s, 1H, COOH ) |

| Alcohol | 3400 (OH br) | δ 4.70 (s/d, 2H, CH ₂OH) |

References

-

National Center for Biotechnology Information. (2025). Isoxazole-3-carbaldehyde - PubChem Compound Summary. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Oxidation of Aldehydes to Carboxylic Acids. Retrieved from [Link]

-

Der Pharma Chemica. (2023).[3] Synthesis and Characterization of New Schiff Bases. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

An in-depth guide to overcoming common challenges in the synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde, a key intermediate for pharmaceutical and agrochemical development.[1] This guide provides field-tested solutions, detailed protocols, and a causal understanding of the reaction chemistry to enhance yield and purity.

Welcome to the technical support hub for the synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction outcomes. The primary focus will be on the most prevalent and effective method: the Vilsmeier-Haack formylation of 4-methyl-5-phenylisoxazole.

Reaction Overview

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocyclic and aromatic compounds.[2][3] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[4][5] This electrophile then attacks the electron-rich isoxazole ring, leading to the formation of an iminium salt intermediate that is subsequently hydrolyzed to yield the target aldehyde.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is the active electrophile in the reaction, a chloroiminium salt.[4] The most common variant is the N,N-dimethylchloroiminium ion, generated from the reaction between DMF and POCl₃.[6][7] The preparation is critical and must be done under anhydrous conditions, typically at a low temperature (0 °C), before the substrate is introduced.[7] Moisture will rapidly quench the reagent, halting the reaction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting solubility issues of 4-Methyl-5-phenylisoxazole-3-carbaldehyde in ethanol

This guide provides a structured technical analysis for troubleshooting solubility and stability issues with 4-Methyl-5-phenylisoxazole-3-carbaldehyde (CAS: 1159981-61-9) in ethanol.

Diagnostic Workflow

Before modifying your protocol, identify the specific nature of your solubility failure. Use the decision matrix below to diagnose the root cause (Thermodynamic Solubility vs. Chemical Reactivity).

Figure 1: Diagnostic decision tree for distinguishing between physical insolubility and chemical reactivity (hemiacetal formation) in ethanol.

The Chemistry of the Problem

Why won't it dissolve? (Lattice Energy vs. Solvation)

4-Methyl-5-phenylisoxazole-3-carbaldehyde possesses a rigid phenyl ring and a polar isoxazole core.

-

The Challenge: The molecule has high crystal lattice energy due to

- -

The Solution: Heating to the boiling point of ethanol (78°C) increases the kinetic energy, disrupting the lattice and allowing solvation. Upon cooling, the compound often recrystallizes, which is why ethanol is a preferred purification solvent but a poor room-temperature carrier solvent.

Is it reacting? (The Hemiacetal Trap)

Users often report "impurities" appearing in NMR or HPLC when using ethanol.

-

Mechanism: Aldehydes react reversibly with primary alcohols (like ethanol) to form hemiacetals .

-

Symptom: In